molecular formula C12H12F2INO B1456859 4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine CAS No. 1228774-41-1

4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine

カタログ番号 B1456859
CAS番号: 1228774-41-1
分子量: 351.13 g/mol
InChIキー: WANKUXPMVWZVEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine is a chemical compound with the molecular formula C12H12F2INO . It is commonly known as DFP-10825.

科学的研究の応用

Synthesis and Chemical Properties

4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine is a chemical compound utilized in various scientific research applications, particularly in the synthesis of complex organic molecules. Research has highlighted its role in the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, which are crucial building blocks in agrochemical and pharmaceutical chemistry. These compounds have been synthesized by deoxofluorination of 3-alkoxy-4-piperidinones, showcasing the chemical's versatility and utility in creating fluorinated piperidines with additional functional groups at the heterocyclic ring (Surmont et al., 2009).

Application in Drug Synthesis

The compound has been instrumental in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, indicating its significant role in the development of pharmaceuticals. These neuroleptic agents, belonging to a class containing a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, underscore the importance of fluorinated compounds in medicinal chemistry. A key intermediate for their synthesis, 4,4-bis(p-fluorophenyl)butylbromide, was prepared starting from commercially available 4,4′-difluorobenzophenone, highlighting the compound's utility in pharmaceutical synthesis processes (Botteghi et al., 2001).

Radiolabeling for Metabolic Studies

Moreover, 4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine derivatives have been used in the synthesis of radiolabeled compounds for metabolic studies. For example, the novel neuroleptic agent 2′Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromemethylphenyl)-piperidino]butyrophenone was labeled with carbon-14 at the carbonyl position, facilitating the exploration of its metabolism (Nakatsuka et al., 1979).

特性

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2INO/c13-12(14)4-6-16(7-5-12)11(17)9-2-1-3-10(15)8-9/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANKUXPMVWZVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine

Synthesis routes and methods

Procedure details

To a solution of 3-iodobenzoic acid 1 (482 mg, 1.94 mmol) in DMF (6 mL) was added 4,4-difluoropiperidine 2 (259 mg, 2.14 mmol), HATU (886 mg, 2.33 mmol) and diisopropylethylamine (750 mg, 5.81 mmol). The reaction mixture was stirred at room temperature for 1.5 hours. Ethyl acetate (100 mL) was added and the organic layer was washed with 1 N sodium hydroxide solution, 1 N hydrochloric acid, water and brine. The organic layer was dried over anhydrous sodium sulfate. The organic solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography to afford the desired 4,4-difluoro-1-[(3-iodophenyl)carbonyl]piperidine compound 77-1 (362 mg, 1.03 mmol).
Quantity
482 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
Name
Quantity
886 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine
Reactant of Route 3
Reactant of Route 3
4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine
Reactant of Route 4
Reactant of Route 4
4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine
Reactant of Route 6
Reactant of Route 6
4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。